Dmdna31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

845625-44-7 |

|---|---|

Molecular Formula |

C50H62N4O13 |

Molecular Weight |

927.0 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |

InChI |

InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12+,20-17+,24-14-/t23-,25+,26+,27+,33-,41-,42+,45+,50-/m0/s1 |

InChI Key |

GBSDCXVMKJSZDN-AWHPPKCISA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dmdna31: A Potent Rifamycin-Class Antibiotic Payload

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dmdna31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a novel, potent rifamycin-class antibiotic. It serves as a cytotoxic payload in the development of antibody-antibiotic conjugates (AACs), a promising therapeutic strategy for combating challenging bacterial infections, particularly those caused by Staphylococcus aureus. This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It also details its application in the context of the investigational AAC, DSTA4637S, and summarizes key experimental data and methodologies.

Chemical Structure and Properties

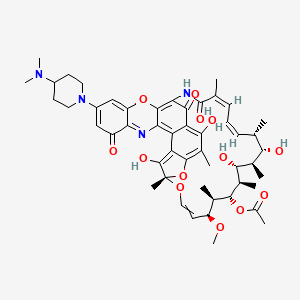

This compound is a rifalazil analog, belonging to the ansamycin family of antibiotics.[1] Its core structure is characterized by a macrocyclic ring bridged by an aliphatic chain. The full chemical name, 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, indicates key functional groups that contribute to its antibiotic activity and physicochemical properties.[1][2][3][4]

While a definitive 2D structure diagram is not widely available in public literature, its classification as a rifamycin analog suggests a structural similarity to other members of this class, such as rifampicin.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin | [1][2][4][5] |

| Class | Rifamycin antibiotic, Rifalazil analog (rifalog) | [1] |

| Molecular Formula | Not explicitly stated in search results. | |

| Molecular Weight | Not explicitly stated in search results. | |

| Solubility | Not explicitly stated in search results. | |

| pKa | Not explicitly stated in search results. |

Mechanism of Action

The primary antibacterial mechanism of this compound is the inhibition of bacterial DNA-dependent RNA polymerase.[1][5] This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis. By binding to a pocket within the β subunit of the RNA polymerase, this compound physically obstructs the elongation of the RNA transcript.[1] This "steric-occlusion" mechanism prevents the formation of phosphodiester bonds between nucleotides, thereby halting protein synthesis and leading to bacterial cell death.[1]

Application in Antibody-Antibiotic Conjugates (AACs)

This compound has been effectively utilized as a payload in the development of AACs, such as DSTA4637S (also referred to as TAC).[2][3][4][5][6] AACs are designed to deliver potent antibiotics directly to the site of infection, minimizing systemic exposure and off-target effects.[1]

In the case of DSTA4637S, this compound is conjugated to a human IgG1 monoclonal antibody that specifically targets the β-N-acetylglucosamine (β-GlcNAc) residues of wall teichoic acid (WTA) on the surface of S. aureus.[5] The linkage is achieved through a protease-cleavable valine-citrulline (VC) linker.[2][3][5]

Signaling Pathway and Activation of this compound in AACs

The following diagram illustrates the mechanism of action of a this compound-based AAC:

Experimental Data

Pharmacokinetic Properties

Pharmacokinetic studies of DSTA4637S have been conducted in both mice and humans. A Phase 1 clinical trial in healthy volunteers demonstrated that DSTA4637S was generally safe and well-tolerated.[4][5] Key pharmacokinetic parameters are summarized below.

Pharmacokinetics of DSTA4637S Analytes in Healthy Volunteers (Single IV Dose) [5]

| Analyte | Dose Range (mg/kg) | Mean Cmax (approx.) | Mean Half-life (days) | Key Observation |

| DSTA4637S Conjugate | 5 - 150 | Dose-proportional | Not explicitly stated | |

| DSTA4637S Total Antibody | 5 - 150 | Dose-proportional | Not explicitly stated | |

| Unconjugated this compound | 5 - 150 | ~3.86 ng/mL at 150 mg/kg | 3.9 - 4.3 | Systemic exposure was approximately 10,000-fold lower than the conjugate.[5] |

Pharmacokinetics of TAC (DSTA4637A) in Mice [2]

| Analyte | Dose Range (mg/kg) | Clearance (mL/day/kg) | Terminal Half-life (days) |

| TAC Total Antibody | 5 - 50 | ~4 times slower than ac-dmDNA31 | ~3 times longer than ac-dmDNA31 |

| Antibody-conjugated this compound (ac-dmDNA31) | 5 - 50 | 18.9 - 21.8 | 3.82 - 3.89 |

| Unconjugated this compound | 5 - 50 | Highest mean Cmax of 1.41 nM at 50 mg/kg | Not reported |

Efficacy Data

In a mouse model of systemic S. aureus infection, a single intravenous dose of TAC (DSTA4637A) substantially reduced the bacterial load in the heart, kidney, and bones.[2]

Experimental Protocols

While detailed, step-by-step protocols are proprietary and not fully disclosed in the available literature, the following outlines the methodologies used in key experiments.

Quantification of this compound and Conjugates

A hybrid binding liquid chromatography-mass spectrometry (LC-MS/MS) assay was utilized to determine the plasma concentrations of antibody-conjugated this compound.[2]

Experimental Workflow for ac-dmDNA31 Quantification

The lower limit of quantification (LLOQ) for this assay in mouse plasma was 0.244 nM.[2] For unconjugated this compound in human plasma, the LLOQ was 0.185 ng/mL.[5][6]

In Vivo Efficacy Studies

The efficacy of this compound-containing AACs was evaluated in mouse models of systemic S. aureus infection.[2]

General Protocol for In Vivo Efficacy Study

-

Infection: Mice are infected with a clinical isolate of S. aureus.

-

Treatment: A single intravenous dose of the AAC is administered.

-

Bacterial Load Assessment: At various time points post-treatment, animals are euthanized, and organs (e.g., heart, kidneys, bones) are harvested.

-

Quantification: Organs are homogenized, and the number of colony-forming units (CFU) is determined by plating serial dilutions on appropriate agar plates.

Conclusion

This compound is a potent rifamycin-class antibiotic with a clear mechanism of action. Its utility as a payload in antibody-antibiotic conjugates represents a promising advancement in the fight against difficult-to-treat bacterial infections. The targeted delivery of this compound via an AAC minimizes systemic toxicity while concentrating the antibiotic at the site of infection, leading to effective bacterial clearance. Further clinical development of this compound-based AACs is supported by the favorable safety and pharmacokinetic profiles observed in preclinical and early-phase clinical studies.

References

- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacokinetics and pharmacodynamics of DSTA4637A: A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti- Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Rifamycin Analog dmDNA31: A Targeted Approach to Combating Staphylococcus aureus

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, presents a formidable challenge to global health. The rifamycin class of antibiotics has long been a cornerstone in the treatment of bacterial infections; however, its efficacy is threatened by increasing resistance. This has spurred the development of novel rifamycin analogs with improved potency and the ability to overcome existing resistance mechanisms. One such analog, dmDNA31 (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin), has emerged as a potent anti-staphylococcal agent. This technical guide provides a comprehensive overview of the discovery and preclinical and early clinical development of this compound, with a focus on its primary application as the cytotoxic payload in the antibody-antibiotic conjugate (AAC) DSTA4637S. We present available quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key pathways and workflows to support further research and development in this critical area.

Introduction

Staphylococcus aureus is a leading cause of a wide spectrum of infections, from skin and soft tissue infections to life-threatening conditions such as bacteremia, endocarditis, and pneumonia. The emergence of methicillin-resistant S. aureus (MRSA) has significantly complicated treatment strategies, necessitating the discovery of new therapeutic agents. A key challenge in eradicating S. aureus infections is its ability to survive within host cells, forming a reservoir that is shielded from many conventional antibiotics.

Rifamycins exert their bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase. This compound is a novel benzoxazinorifamycin analog designed for potent activity against S. aureus. Its primary route of clinical development has been as the payload in the antibody-antibiotic conjugate DSTA4637S (also known as RG7861), a molecule designed to specifically target and eliminate intracellular S. aureus.

The this compound Analog and its Mechanism of Action

This compound is a derivative of the rifamycin class of antibiotics. Like other rifamycins, its mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial transcription.[1] By binding to the β-subunit of RNA polymerase, this compound sterically occludes the path of the elongating RNA transcript, thereby preventing the synthesis of bacterial proteins and leading to cell death.[2]

The innovation of this compound lies in its application within an antibody-antibiotic conjugate (AAC). In the case of DSTA4637S, this compound is attached via a protease-cleavable linker to a human monoclonal antibody that targets the wall teichoic acid (WTA) on the surface of S. aureus.[3][4] This targeted delivery system is designed to overcome the challenge of intracellular bacterial reservoirs.

dot

Caption: Mechanism of action of the antibody-antibiotic conjugate DSTA4637S.

Quantitative Data

In Vitro Activity of this compound

Table 1: In Vitro Activity of ABI-0043 against S. aureus

| Isolate | Type | MIC (mg/L) | MBC (mg/L) |

| S288 | MRSA | 0.008 | 0.008 |

| S293 | MRSA | 0.008 | 0.008 |

| ATCC 29213 | MSSA | 0.008 | 0.008 |

| S137 | MSSA | 0.008 | 0.008 |

| Data from a study on the in vitro pharmacodynamics of ABI-0043.[6] |

Preclinical Pharmacokinetics of DSTA4637A (Liquid Formulation of DSTA4637S)

Pharmacokinetic studies of DSTA4637A were conducted in rats and cynomolgus monkeys. The data presented here are for the total antibody (TAb) and the antibody-conjugated this compound (ac-dmDNA31).

Table 2: Pharmacokinetic Parameters of DSTA4637A Total Antibody (TAb) in Rats and Monkeys

| Species | Dose (mg/kg) | Cmax (µg/mL) | AUCinf (µg·day/mL) | CL (mL/day/kg) | Vss (mL/kg) | t1/2 (days) |

| Rat | 1 | 24.8 | 103 | 9.7 | 109.5 | 7.9 |

| 25 | 609 | 3030 | 8.3 | 109.5 | 9.2 | |

| 50 | 1180 | 6060 | 8.3 | 109.5 | 9.1 | |

| Monkey | 1 | 24.3 | 115 | 8.7 | 85.9 | 6.8 |

| 15 | 401 | 2250 | 6.7 | 85.9 | 8.9 | |

| 150 | 4430 | 25300 | 6.0 | 85.9 | 9.9 | |

| Data extracted from preclinical pharmacokinetic studies.[7] |

Table 3: Pharmacokinetic Parameters of Antibody-Conjugated this compound (ac-dmDNA31) in Rats and Monkeys

| Species | Dose (mg/kg) | Cmax (µg/mL) | AUCinf (µg·day/mL) | CL (mL/day/kg) | Vss (mL/kg) | t1/2 (days) |

| Rat | 1 | 22.8 | 66.8 | 15.0 | 109.5 | 5.1 |

| 25 | 557 | 1850 | 13.5 | 109.5 | 5.6 | |

| 50 | 1070 | 3600 | 13.9 | 109.5 | 5.5 | |

| Monkey | 1 | 22.8 | 79.6 | 12.6 | 85.9 | 4.7 |

| 15 | 374 | 1560 | 9.6 | 85.9 | 6.2 | |

| 150 | 4170 | 18500 | 8.1 | 85.9 | 7.4 | |

| Data extracted from preclinical pharmacokinetic studies.[7] |

Phase 1 Clinical Trial Pharmacokinetics of DSTA4637S in Healthy Volunteers

A Phase 1, single-ascending-dose study (NCT02596399) was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of DSTA4637S.[4][8]

Table 4: Mean Pharmacokinetic Parameters of DSTA4637S Conjugate in Healthy Volunteers

| Dose (mg/kg) | Cmax (µg/mL) | AUCinf (µg·day/mL) | CL (L/day) | Vss (L) | t1/2 (days) |

| 5 | 130 | 632 | 0.801 | 5.31 | 4.6 |

| 15 | 390 | 1870 | 0.733 | 4.65 | 4.3 |

| 50 | 1340 | 6820 | 0.683 | 4.26 | 4.3 |

| 100 | 2580 | 13600 | 0.704 | 4.38 | 4.3 |

| 150 | 3860 | 20600 | 0.692 | 3.82 | 6.1 |

| Data from a Phase 1 clinical trial in healthy volunteers.[8] |

Systemic exposure to unconjugated this compound was low across all dose cohorts, consistent with the design of the AAC to release the payload intracellularly.

Experimental Protocols

Synthesis of Benzoxazinorifamycin Analogs

While the specific, detailed synthesis protocol for this compound is not publicly available, a general method for the synthesis of benzoxazinorifamycin derivatives can be adapted from the patent literature.[9] The synthesis generally involves the reaction of a rifamycin S derivative with a substituted 2-aminophenol to form the benzoxazinorifamycin core. Subsequent modifications can be made to the piperazine moiety.

dot

Caption: General workflow for the synthesis of benzoxazinorifamycin analogs.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a rifamycin analog against S. aureus can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Prepare a stock solution of the rifamycin analog in a suitable solvent (e.g., dimethyl sulfoxide).

-

Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Prepare a standardized bacterial inoculum of the S. aureus strain to be tested, adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Intracellular Bactericidal Activity Assay

This assay assesses the ability of an antibiotic or AAC to kill bacteria that have been internalized by phagocytic cells, such as macrophages.

Protocol:

-

Seed phagocytic cells (e.g., THP-1 macrophages) in a tissue culture plate and allow them to adhere.

-

Infect the macrophages with opsonized S. aureus at a specific multiplicity of infection (MOI) for a defined period to allow for phagocytosis.

-

Wash the cells to remove extracellular bacteria.

-

Add a medium containing a non-cell-penetrant antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria.

-

Replace the medium with fresh medium containing the test compound (this compound or DSTA4637S) at various concentrations.

-

Incubate for a specified time (e.g., 24 hours).

-

Wash the cells and then lyse them with a mild detergent (e.g., Triton X-100) to release the intracellular bacteria.

-

Plate serial dilutions of the cell lysate on appropriate agar plates to determine the number of viable intracellular bacteria (CFU).

-

Compare the CFU counts from treated and untreated cells to determine the extent of intracellular killing.[2][10][11]

dot

Caption: Workflow for an intracellular bactericidal activity assay.

Discussion and Future Directions

The discovery and development of the rifamycin analog this compound, particularly within the context of the antibody-antibiotic conjugate DSTA4637S, represents a significant advancement in the fight against S. aureus infections. The targeted delivery of a potent antibiotic to the site of intracellular bacterial reservoirs addresses a critical unmet medical need.

The preclinical and early clinical data for DSTA4637S are promising, demonstrating a favorable pharmacokinetic profile and good tolerability in healthy volunteers. The low systemic exposure to free this compound supports the intended mechanism of targeted intracellular release.

Further research is warranted to fully elucidate the potential of this compound. Comprehensive studies to determine its in vitro activity against a broad panel of contemporary, multidrug-resistant clinical isolates of S. aureus would be of great value. Additionally, the exploration of this compound in other targeted delivery systems or as a standalone agent in specific clinical scenarios could be a fruitful area of investigation. As the threat of antibiotic resistance continues to grow, the continued development of innovative agents like this compound will be crucial in ensuring our ability to effectively treat bacterial infections.

Conclusion

This compound is a potent rifamycin analog with significant activity against S. aureus. Its incorporation into the antibody-antibiotic conjugate DSTA4637S provides a novel and promising strategy for the targeted elimination of intracellular S. aureus, a key contributor to the persistence and recurrence of infections. The data and protocols presented in this technical guide are intended to provide a valuable resource for researchers and drug development professionals working to advance new therapies for infectious diseases. Continued investigation into this compound and similar targeted antibiotic approaches is essential to address the ongoing challenge of antimicrobial resistance.

References

- 1. Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple, Reproducible, Inexpensive, Yet Old-Fashioned Method for Determining Phagocytic and Bactericidal Activities of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 167. A Phase 1b, Randomized, Double-blind, Placebo-controlled, Multiple-ascending Dose Study to Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S in Patients with staphylococcus Aureus Bacteremia Receiving Standard-of-care Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro pharmacodynamics of novel rifamycin ABI-0043 against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0253340A1 - Alkyl-substituted benzoxazinorifamycin derivative, process for preparing the same and antibacterial agent containing the same - Google Patents [patents.google.com]

- 10. journals.asm.org [journals.asm.org]

- 11. pure.qub.ac.uk [pure.qub.ac.uk]

An In-depth Technical Guide to the Synthesis and Purification of Dmdna31

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmdna31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a potent, semi-synthetic antibiotic belonging to the rifamycin class. It serves as a critical payload in the development of antibody-antibiotic conjugates (AACs), a promising therapeutic strategy for combating bacterial infections. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on established procedures for analogous benzoxazinorifamycins. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in the production and purification of this important compound.

Introduction to this compound

This compound is a derivative of the natural product rifamycin and is characterized by a benzoxazine ring fused to the naphthoquinone core and a 4-dimethylaminopiperidino substituent. This structural modification enhances its antibacterial activity and makes it a suitable candidate for targeted delivery via AACs.

The primary mechanism of action of this compound involves the inhibition of bacterial DNA-dependent RNA polymerase. By binding to the β-subunit of this enzyme, it sterically obstructs the path of the elongating RNA molecule, thereby halting transcription and ultimately leading to bacterial cell death. This targeted approach, particularly when delivered via an AAC, minimizes off-target effects and can be effective against drug-resistant bacterial strains.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a readily available rifamycin precursor, typically Rifamycin S. The overall strategy involves the formation of the characteristic benzoxazine ring system, followed by the introduction of the 4-dimethylaminopiperidino moiety. The following protocol is a representative synthesis adapted from established methods for closely related benzoxazinorifamycin analogs.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of the Benzoxazinorifamycin Intermediate

-

Reaction Setup: To a solution of Rifamycin S (1.0 equivalent) in dichloromethane (CH2Cl2) in a round-bottom flask, add 2-amino-5-hydroxyphenol (1.2 equivalents).

-

Oxidation: Add activated manganese dioxide (MnO2, 5.0 equivalents) to the mixture.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO2. Wash the Celite® pad with additional CH2Cl2.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the benzoxazinorifamycin intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the benzoxazinorifamycin intermediate (1.0 equivalent) in N,N-dimethylformamide (DMF) in a round-bottom flask.

-

Amine Addition: Add 1-(dimethylamino)piperazine (3.0 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. The presence of air facilitates the oxidative coupling.

-

Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound is then purified as described in the following section.

Purification of this compound

Purification of the final this compound compound is crucial to remove any unreacted starting materials, byproducts, and other impurities. A multi-step chromatographic approach is typically employed.

Purification Workflow

Caption: General purification workflow for this compound.

Detailed Experimental Protocol: Purification

1. Silica Gel Column Chromatography (Initial Purification)

-

Column Preparation: Pack a silica gel column with a suitable solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradually increasing polarity gradient.

-

Fraction Collection: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the desired product.

-

Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)

-

System Setup: Use a preparative reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Sample Injection: Dissolve the partially purified this compound from the silica gel chromatography step in a suitable solvent and inject it onto the column.

-

Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

-

Solvent Removal: Remove the HPLC solvents, often by lyophilization, to obtain the final, highly purified this compound product.

3. Purity Assessment

The purity of the final this compound product should be assessed by analytical reverse-phase HPLC. A purity of >95% is often required for biological applications.

Data Presentation

Table 1: Expected Yields for this compound Synthesis Steps

| Synthesis Step | Starting Material | Product | Expected Yield Range (%) |

| 1 | Rifamycin S | Benzoxazinorifamycin Intermediate | 30 - 50 |

| 2 | Benzoxazinorifamycin Intermediate | This compound | 40 - 70 |

Table 2: Purity Specifications for this compound

| Purification Stage | Analytical Method | Target Purity (%) |

| Post-Silica Gel Chromatography | Analytical HPLC | > 85 |

| Post-Preparative HPLC | Analytical HPLC | > 95 |

Mechanism of Action: Signaling Pathway

Caption: this compound mechanism of action.

Conclusion

The synthesis and purification of this compound, while a complex multi-step process, can be achieved through established methodologies in organic and medicinal chemistry. This guide provides a detailed framework for researchers to produce high-purity this compound for its application in the development of next-generation antibody-antibiotic conjugates. Careful execution of the described protocols and rigorous analytical characterization are paramount to ensuring the quality and efficacy of the final compound.

Technical Guide: Solubility and Stability of Dmdna31 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific molecule "Dmdna31" is not available in the public domain. This document serves as a technical template, providing an in-depth guide on the principles and methodologies for assessing the solubility and stability of a hypothetical DNA-based therapeutic, herein referred to as "Hypothetical-Dna31," in Dimethyl Sulfoxide (DMSO). The data presented is illustrative.

Introduction

Hypothetical-Dna31 is a synthetic single-stranded DNA oligonucleotide designed for therapeutic applications. A critical aspect of its preclinical development is the characterization of its physicochemical properties in various solvents used for storage, high-throughput screening, and formulation. Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent widely used for its exceptional ability to dissolve a broad range of molecules.

This guide provides a comprehensive overview of the solubility and stability profile of Hypothetical-Dna31 in DMSO. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in handling and characterizing this and similar DNA-based compounds. Understanding these parameters is essential for ensuring data integrity, reproducibility, and the successful development of oligonucleotide therapeutics.

DMSO is known to interact with DNA by disrupting the hydrogen-bonding network between water and the DNA backbone[1]. At low concentrations (≤20%), the effects on DNA structure are relatively minor, though it can increase flexibility[2][3]. At higher concentrations, DMSO can lower the melting temperature (Tm) of DNA duplexes and may alter the conformation from the canonical B-form to an A-form[1]. For single-stranded oligonucleotides like aptamers, whose function depends on a specific three-dimensional structure, high concentrations of DMSO can be disruptive[4].

Solubility of Hypothetical-Dna31 in DMSO

The solubility of an active compound is a crucial parameter for its use in in vitro and in vivo studies. The solubility of Hypothetical-Dna31 was determined in pure DMSO (anhydrous) and in a co-solvent mixture commonly used for biological assays (99% DMSO / 1% H₂O). Short DNA oligonucleotides are reported to be soluble in nearly anhydrous solutions of DMSO with a small amount of water[5].

Quantitative Solubility Data

The equilibrium solubility was determined by the shake-flask method followed by UV-Vis spectrophotometric quantification at 260 nm.

| Solvent System | Temperature (°C) | Maximum Solubility (mM) | Maximum Solubility (mg/mL) | Observations |

| 100% DMSO (Anhydrous) | 25 | 115 | 1.25 | Clear, colorless solution |

| 99% DMSO / 1% H₂O | 25 | 130 | 1.41 | Clear, colorless solution |

| 100% DMSO (Anhydrous) | 4 | 85 | 0.92 | Clear, colorless solution |

Note: Molecular weight of Hypothetical-Dna31 is assumed to be 10,850 g/mol for calculation purposes.

Stability of Hypothetical-Dna31 in DMSO

The chemical stability of Hypothetical-Dna31 in DMSO is critical for its storage and handling. A stability study was conducted to assess the degradation of the oligonucleotide over time at various temperatures. The primary analytical method used was High-Performance Liquid Chromatography (HPLC) with UV detection, which can separate the intact oligonucleotide from potential degradation products[6][7].

Quantitative Stability Data

A stock solution of Hypothetical-Dna31 at 10 mM in 100% DMSO was incubated at three different temperatures. Aliquots were analyzed at specified time points. The data below represents the percentage of intact Hypothetical-Dna31 remaining relative to the T=0 time point.

| Temperature | Time Point | % Remaining (Mean ± SD) | Degradants Detected |

| -20°C | 7 days | 99.8 ± 0.1% | No |

| 30 days | 99.5 ± 0.3% | No | |

| 90 days | 99.1 ± 0.2% | No | |

| 4°C | 24 hours | 99.9 ± 0.1% | No |

| 72 hours | 99.2 ± 0.4% | No | |

| 7 days | 98.5 ± 0.5% | Yes (<1.5%) | |

| 25°C (Room Temp) | 24 hours | 99.1 ± 0.3% | No |

| 72 hours | 97.4 ± 0.6% | Yes (<2.5%) | |

| 7 days | 94.2 ± 0.8% | Yes (<5.0%) |

Experimental Protocols

Protocol for Equilibrium Solubility Determination

This protocol details the shake-flask method for determining the thermodynamic solubility of Hypothetical-Dna31 in DMSO.

-

Preparation: Add an excess amount of lyophilized Hypothetical-Dna31 powder (e.g., 5 mg) to a 1.5 mL sterile microcentrifuge tube.

-

Solvent Addition: Add 0.5 mL of the desired solvent (e.g., 100% DMSO) to the tube.

-

Equilibration: Seal the tube securely. Place the tube on a rotating mixer or shaker in a temperature-controlled environment (e.g., 25°C). Agitate for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, centrifuge the tube at 14,000 x g for 15 minutes to pellet the excess, undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilution: Perform a precise serial dilution of the supernatant with the same solvent.

-

Quantification: Measure the absorbance of the diluted samples at 260 nm using a UV-Vis spectrophotometer. Use the known extinction coefficient of Hypothetical-Dna31 to calculate the concentration based on the Beer-Lambert law.

-

Calculation: Back-calculate to determine the concentration in the original undiluted supernatant, which represents the equilibrium solubility.

Protocol for Chemical Stability Assessment via HPLC

This protocol describes a time-course study to evaluate the chemical stability of Hypothetical-Dna31 in DMSO.

-

Stock Solution Preparation: Prepare a stock solution of Hypothetical-Dna31 in 100% DMSO at a precise concentration (e.g., 10 mM).

-

Incubation: Aliquot the stock solution into multiple sealed vials and place them in temperature-controlled incubators at -20°C, 4°C, and 25°C.

-

Time Points: At designated time points (e.g., 0, 24h, 72h, 7 days, 30 days, 90 days), remove one vial from each temperature.

-

HPLC Analysis (T=0): Immediately after preparation, analyze the T=0 sample via HPLC to establish the initial purity and peak area of the intact molecule.

-

Column: Thermo Scientific™ DNAPac™ PA200 or similar anion-exchange column[6].

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM Tris, pH 8.0).

-

Mobile Phase B: High-salt aqueous buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

-

Gradient: A linear gradient from a low to high concentration of Mobile Phase B over 20-30 minutes.

-

Detection: UV at 260 nm.

-

Injection Volume: 10 µL.

-

-

Subsequent Analysis: At each subsequent time point, analyze the samples using the same HPLC method.

-

Data Analysis: Calculate the percentage of Hypothetical-Dna31 remaining by comparing the peak area of the main peak at each time point to the peak area at T=0. Note the appearance and area of any new peaks, which indicate degradation products.

-

% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100%

-

Visualizations

Hypothetical Signaling Pathway for Hypothetical-Dna31

The following diagram illustrates a potential mechanism of action for Hypothetical-Dna31, where it acts as an aptamer to block a receptor tyrosine kinase (RTK) signaling pathway involved in cell proliferation.

References

- 1. What are the effects of dimethylsulfoxide on DNA? - Blog [m.cheezhengchem.com]

- 2. The effects of DMSO on DNA conformations and mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Oligonucleotide Quality Control by Analytical HPLC [merckmillipore.com]

The Chemical Identity and Therapeutic Application of Dmdna31: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmdna31, a potent rifamycin-class antibiotic, has emerged as a critical component in the development of novel therapeutics against challenging bacterial pathogens. This technical guide provides a comprehensive overview of this compound, including its chemical nomenclature, and its role and performance within the antibody-antibiotic conjugate (AAC), DSTA4637A. The document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental methodologies employed in its evaluation.

Chemical Name and IUPAC Nomenclature

The compound referred to as this compound is chemically described as 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin .[1][2][3] It is an analog of rifalazil, belonging to the rifamycin class of antibiotics.[2] While a formal, complete IUPAC name is not consistently published in the reviewed literature, the descriptive name indicates a rifamycin core structure with a 4-dimethylamino piperidino group and a hydroxybenzoxazino moiety.

Mechanism of Action of this compound in DSTA4637A

This compound is the cytotoxic payload of the antibody-antibiotic conjugate DSTA4637A (also known as DSTA4637S and RG7861), which is designed to target and eliminate intracellular Staphylococcus aureus.[3][4][5][6] The therapeutic action of DSTA4637A is a multi-step process that facilitates the targeted delivery of this compound.

The mechanism of action for DSTA4637A is as follows:

-

Binding: The monoclonal antibody component of DSTA4637A specifically binds to the β-N-acetylglucosamine (β-GlcNAc) sugar modifications on the wall teichoic acid of S. aureus.[7]

-

Internalization: The DSTA4637A-bound bacteria are then internalized by host phagocytic cells, such as macrophages, as well as nonprofessional phagocytes like epithelial cells.[1][7]

-

Linker Cleavage: Within the phagolysosome of the host cell, lysosomal cathepsins cleave the valine-citrulline linker of the AAC.[1][6][7]

-

Payload Release and Action: This cleavage releases the active antibiotic, this compound, inside the cell, where it can exert its bactericidal effects on the intracellular S. aureus.[1][6][7] this compound, like other rifamycins, inhibits bacterial DNA-dependent RNA polymerase, thereby preventing protein synthesis.[2]

This targeted intracellular delivery mechanism is particularly advantageous for treating persistent infections where bacteria can evade conventional antibiotics by hiding within host cells.[1][6][7]

Below is a diagram illustrating the signaling pathway of DSTA4637A.

Caption: Mechanism of action of the antibody-antibiotic conjugate DSTA4637A.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of DSTA4637A, which utilizes this compound as its antibiotic payload.

In Vitro Activity

| Compound | Target Organism | MIC | Reference |

| This compound | S. aureus | <10 nM | [1] |

Pharmacokinetic Parameters of DSTA4637S in Healthy Human Volunteers (Single IV Dose)

| Analyte | Dose Range | Mean Half-life | Mean Apparent Clearance (CL) | Mean Volume of Distribution at Steady State (Vss) | Reference |

| DSTA4637S Conjugate | 5-150 mg/kg | 4.3 - 6.1 days | 0.683 - 0.801 L/day | 3.82 - 5.31 L | [6] |

| DSTA4637S Total Antibody | 5-150 mg/kg | 16.5 - 21.5 days | 0.174 - 0.220 L/day | - | [6] |

Pharmacokinetic Parameters of DSTA4637A in Non-Infected Rats (Single IV Dose)

| Analyte | Dose Range | Mean Clearance (CL) | Mean Terminal Half-life | Mean Volume of Distribution at Steady State (Vss) | Reference |

| Total Antibody | 1-50 mg/kg | 9.26 - 11.4 mL/day/kg | 6.77 - 9.27 days | 86.1 - 122 mL/kg | [8] |

In Vivo Efficacy of DSTA4637A in a Mouse Model of S. aureus Bacteremia

| Treatment | Dose | Outcome | Reference |

| DSTA4637A | 25 mg/kg (single dose) | Substantial reduction in bacterial load in kidneys, heart, and bones at 4 days post-infection. | [6][7] |

| DSTA4637A | 50 mg/kg (single dose) | Substantial reduction in bacterial load in kidneys, heart, and bones at 4 days post-infection; superior to 3 days of vancomycin treatment. | [6][7] |

Experimental Protocols

The evaluation of this compound within the DSTA4637A conjugate has involved a series of preclinical and clinical studies. The following outlines the key experimental methodologies.

In Vivo Efficacy Studies

-

Animal Model: Mouse models of systemic S. aureus infection are utilized.[6][7]

-

Infection: Mice are systemically infected with S. aureus.[6][7]

-

Treatment: DSTA4637A is administered as a single intravenous (IV) dose at varying concentrations (e.g., 25 mg/kg and 50 mg/kg) at a specified time point after infection (e.g., 24 hours).[6][7]

-

Endpoint: The primary endpoint is the bacterial load in various organs, such as the kidneys, heart, and bones, which is assessed at different time points post-treatment (e.g., 4, 7, and 14 days).[5][6][7] This is typically determined by colony-forming unit (CFU) counts from homogenized tissue samples.

Pharmacokinetic Studies

-

Subjects/Models: Pharmacokinetic profiles have been characterized in non-infected and infected mice, as well as in rats, cynomolgus monkeys, and healthy human volunteers.[3][4][9][10]

-

Administration: The conjugate is administered as a single intravenous dose across a range of concentrations.[3][4][10]

-

Sample Collection: Blood samples are collected at various time points post-administration to determine plasma and serum concentrations of the analytes.[4][9]

-

Analytes Measured: Three key analytes are typically quantified to understand the disposition of the AAC:[4][9]

-

Total antibody (TAb): Measures the concentration of all antibody species, regardless of conjugation status.

-

Antibody-conjugated this compound (ac-dmDNA31): Measures the concentration of the antibody that is still conjugated to the this compound payload.

-

Unconjugated this compound: Measures the concentration of the free antibiotic in circulation.

-

-

Analytical Methods: Specific and sensitive analytical methods are employed to quantify each analyte in the biological matrices.

Below is a workflow diagram for a typical preclinical study of DSTA4637A.

Caption: General experimental workflow for preclinical evaluation of DSTA4637A.

References

- 1. Pharmacokinetics and pharmacodynamics of DSTA4637A: A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti- Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of DSTA4637A: A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. journals.asm.org [journals.asm.org]

- 7. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical and translational pharmacokinetics of a novel THIOMAB™ antibody-antibiotic conjugate against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimal physiologically-based pharmacokinetic modeling of DSTA4637A, A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus, in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical and translational pharmacokinetics of a novel THIOMAB™ antibody-antibiotic conjugate against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Rifalazil Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifalazil, a benzoxazinorifamycin, represents a significant evolution in the rifamycin class of antibiotics. Its unique structural features confer potent bactericidal activity against a broad spectrum of pathogens, including Mycobacterium tuberculosis and intracellular bacteria such as Chlamydia species. This technical guide provides an in-depth overview of the foundational research on rifalazil and its analogs, consolidating key data on their mechanism of action, antibacterial efficacy, pharmacokinetic properties, and structure-activity relationships. Detailed experimental methodologies are provided for key assays, and critical pathways and relationships are visualized to facilitate a deeper understanding of this important class of antimicrobial agents. Although the clinical development of rifalazil itself was terminated, the extensive research surrounding it provides a valuable foundation for the development of next-generation rifamycin derivatives.

Introduction

Rifalazil (formerly KRM-1648) is a semi-synthetic derivative of rifamycin characterized by a distinctive benzoxazine ring fused to the ansa macrolide structure. This modification results in a planar extension of the aromatic core, which is crucial for its enhanced biological properties compared to earlier rifamycins like rifampin. Key attributes of rifalazil include its potent bactericidal activity, a long pharmacokinetic half-life allowing for less frequent dosing, and high intracellular penetration, making it particularly effective against intracellular pathogens[1][2][3][4]. Research into rifalazil and its analogs has been driven by the need for more effective treatments for tuberculosis, particularly multidrug-resistant strains, and other challenging bacterial infections[2].

Mechanism of Action

Like other rifamycins, rifalazil's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP)[3][5]. By binding to the β-subunit of the RNAP, rifalazil physically obstructs the path of the elongating RNA transcript, effectively halting transcription and leading to bacterial cell death. The benzoxazinorifamycins, including rifalazil, exhibit a strong binding affinity for prokaryotic RNAP, with significantly less activity against eukaryotic polymerases, which accounts for their selective toxicity[6].

Antibacterial Spectrum and Efficacy

Rifalazil and its analogs have demonstrated potent in vitro activity against a wide range of bacteria. The following tables summarize the minimum inhibitory concentrations (MICs) and other relevant quantitative data from various studies.

Table 1: In Vitro Activity of Rifalazil and Analogs against Chlamydia spp.

| Compound | Organism | Strain(s) | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Rifalazil (ABI-1648) | C. trachomatis | 10 strains | Not specified | 0.0025 | [7] |

| ABI-1657 | C. trachomatis | 10 strains | Not specified | 0.0025 | [7] |

| ABI-1131 | C. trachomatis | 10 strains | Not specified | 0.0025 | [7] |

| Rifalazil (ABI-1648) | C. pneumoniae | 10 clinical isolates | Not specified | 0.00125 | [7] |

| ABI-1657 | C. pneumoniae | 10 clinical isolates | Not specified | 0.00125 | [7] |

| ABI-1131 | C. pneumoniae | 10 clinical isolates | Not specified | 0.0025 | [7] |

Table 2: In Vitro Activity of Rifalazil against Mycobacterium spp.

| Organism | Strain Type | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| M. tuberculosis | Rifampin-Susceptible | ≤0.0125 | ≤0.0125 | |

| M. tuberculosis | Rifampin-Resistant | 12.5 | 12.5 | |

| M. kansasii | Not specified | 0.05 | 0.05 | |

| M. marinum | Not specified | ≤0.0125 | ≤0.0125 | |

| M. scrofulaceum | Not specified | 0.1 | 0.1 | |

| M. avium | Not specified | 1.56 | 1.56 | |

| M. intracellulare | Not specified | 0.1 | 0.1 | |

| M. fortuitum | Not specified | >100 | >100 | |

| M. chelonae | Not specified | >100 | >100 |

Table 3: In Vitro Activity of Rifalazil against Various Bacteria

| Organism | Strain Type | MIC50 (µg/mL) | Reference(s) |

| Clostridium difficile | Gram-positive enteric | 0.0015 | [3] |

| Clostridium perfringens | Gram-positive enteric | 0.0039 | [3] |

| Bacteroides fragilis | Gram-positive enteric | 0.0313 | [3] |

| Escherichia coli | Gram-negative enteric | 16 | [3] |

| Klebsiella pneumoniae | Gram-negative enteric | 16 | [3] |

| Staphylococcus aureus | Methicillin-susceptible | 0.0078 | [3] |

| Staphylococcus aureus | Methicillin-resistant | 0.0078 | [3] |

| Staphylococcus epidermidis | Not specified | 0.0078 | [3] |

| Streptococcus pyogenes | Not specified | 0.0002 | [3] |

| Streptococcus pneumoniae | Not specified | 0.0001 | [3] |

| Helicobacter pylori | Not specified | 0.004 | [3] |

Pharmacokinetics

Preclinical and clinical studies have highlighted the favorable pharmacokinetic profile of rifalazil, particularly its long half-life.

Table 4: Pharmacokinetic Parameters of Rifalazil in Humans

| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference(s) |

| 10 | 13.5 ± 4.6 | 280.1 ± 119.7 | 8.7 ± 2.7 | [8] |

| 25 | 26.4 ± 11.0 | 610.3 ± 253.4 | 8.6 ± 3.6 | [8] |

Structure-Activity Relationships (SAR)

The antibacterial potency of rifalazil analogs is highly dependent on the substitutions on the benzoxazine ring and the piperazinyl moiety. Structure-based drug design has been employed to synthesize novel benzoxazinorifamycins with improved activity against both wild-type and rifampin-resistant M. tuberculosis RNAP.

Experimental Protocols

Antimicrobial Susceptibility Testing

This method is commonly used for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

-

Preparation of Antimicrobial Stock Solution:

-

A stock solution of the test compound (e.g., rifalazil analog) is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

-

The stock solution is then serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth medium) in a 96-well microtiter plate to achieve a range of concentrations.

-

-

Inoculum Preparation:

-

Bacterial colonies from an overnight culture on an agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

This suspension is further diluted in the test broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the bacterial suspension.

-

A growth control well (bacteria without antimicrobial) and a sterility control well (broth only) are included.

-

The plate is incubated at 35-37°C for 16-20 hours (or longer for slow-growing organisms like mycobacteria).

-

-

Interpretation:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

This method is considered a reference method for antimicrobial susceptibility testing, particularly for anaerobic bacteria and fastidious organisms.

-

Preparation of Antimicrobial Plates:

-

A stock solution of the antimicrobial agent is prepared and serially diluted.

-

Each dilution is added to molten agar (e.g., Brucella agar for anaerobes, Middlebrook 7H10/7H11 for mycobacteria) and poured into petri dishes.

-

A control plate with no antimicrobial is also prepared.

-

-

Inoculum Preparation:

-

The bacterial inoculum is prepared as described for the broth microdilution method and adjusted to a 0.5 McFarland standard.

-

-

Inoculation:

-

A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using a multipoint inoculator.

-

-

Incubation:

-

Plates are incubated under appropriate atmospheric conditions (e.g., anaerobic for anaerobes, ambient air for others) and temperatures for a specified period.

-

-

Interpretation:

-

The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth on the agar surface.

-

RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of bacterial RNA polymerase.

-

Reaction Mixture Preparation:

-

A reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template (often a plasmid containing a strong promoter), and ribonucleoside triphosphates (rNTPs), one of which is typically radiolabeled (e.g., [α-32P]UTP) or fluorescently labeled.

-

-

Inhibition Assay:

-

The test compound (rifalazil analog) at various concentrations is pre-incubated with the RNA polymerase.

-

The transcription reaction is initiated by the addition of the DNA template and rNTPs.

-

-

Incubation and Termination:

-

The reaction is allowed to proceed at 37°C for a specific time and then terminated by the addition of a stop solution (e.g., EDTA).

-

-

Detection and Quantification:

-

The newly synthesized RNA is separated from unincorporated rNTPs (e.g., by precipitation with trichloroacetic acid and filtration, or by gel electrophoresis).

-

The amount of incorporated radiolabel or fluorescence is quantified to determine the level of RNA synthesis.

-

The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated from the dose-response curve.

-

Conclusion

The foundational research on rifalazil and its analogs has provided a wealth of knowledge for the field of antibacterial drug discovery. The potent activity, favorable pharmacokinetics, and well-defined mechanism of action of these compounds underscore the continued potential of the rifamycin scaffold. While rifalazil's clinical development was halted, the structure-activity relationships and experimental methodologies established during its investigation serve as a valuable roadmap for the design and evaluation of new, improved rifamycin derivatives to combat the growing threat of antimicrobial resistance. The data and protocols presented in this guide are intended to support and accelerate these ongoing research and development efforts.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Rifampin and Their Analogs: A Development of Antitubercular Drugs [pubs.sciepub.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

An In-Depth Technical Guide on the Target Specificity of Dmdna31 for Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dmdna31 is a potent rifamycin-class antibiotic with significant bactericidal activity against Staphylococcus aureus. However, the remarkable target specificity of this compound for S. aureus is not an inherent property of the antibiotic itself. Instead, it is achieved through a sophisticated delivery mechanism as part of an antibody-antibiotic conjugate (AAC) known as DSTA4637S. This guide elucidates the core components of this targeted approach, detailing the molecular basis of specificity, the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation. The specificity is conferred by a human monoclonal antibody that recognizes a unique carbohydrate epitope on the surface of S. aureus, ensuring that the potent antibiotic payload, this compound, is delivered preferentially to the pathogen.

The Principle of Targeted Delivery: The DSTA4637S Antibody-Antibiotic Conjugate

The target specificity of this compound for Staphylococcus aureus is exclusively mediated by its conjugation to a human monoclonal antibody, creating the AAC DSTA4637S. This conjugate is composed of three key components:

-

The Targeting Antibody: A human immunoglobulin G1 (IgG1) monoclonal antibody (based on the 4497 antibody) that specifically binds to the β-N-acetylglucosamine (β-GlcNAc) modification of wall teichoic acid (WTA)[1][2]. WTA is a major and abundant glycopolymer on the surface of S. aureus[1].

-

The Antibiotic Payload: this compound (4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin), a novel rifamycin analog with potent bactericidal activity[2].

-

The Cleavable Linker: A protease-cleavable valine-citrulline (VC) linker that connects the antibody to this compound. This linker is designed to be stable in circulation but is cleaved by lysosomal proteases, such as cathepsins, within host cells[2].

Mechanism of Action and Signaling Pathway

The targeted delivery and action of this compound via DSTA4637S is a multi-step process designed to eliminate intracellular S. aureus, which are often shielded from conventional antibiotics[2].

-

Binding and Opsonization: DSTA4637S circulates in the bloodstream and specifically binds to the β-GlcNAc-WTA on the surface of S. aureus bacteria.

-

Phagocytosis: The binding of the antibody to the bacteria facilitates opsonization, leading to the engulfment of the DSTA4637S-bacteria complex by host phagocytic cells (e.g., macrophages and neutrophils).

-

Intracellular Trafficking: The engulfed complex is contained within a phagosome, which then fuses with a lysosome to form a phagolysosome.

-

Linker Cleavage and Payload Release: The acidic and protease-rich environment of the phagolysosome, containing enzymes like cathepsins, cleaves the VC linker. This releases the active this compound antibiotic directly within the host cell, in the vicinity of the intracellular bacteria[2].

-

Bacterial Killing: The released this compound, now in high concentration within the phagolysosome, exerts its bactericidal effect by inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing transcription and leading to bacterial cell death[2].

References

The Bactericidal Activity of Dmdna31: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmdna31, a potent rifamycin-class antibiotic, has garnered significant interest for its pronounced bactericidal activity, particularly against challenging pathogens such as Staphylococcus aureus. This technical guide provides an in-depth exploration of the bactericidal properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. This compound operates by inhibiting the bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival, thereby effectively halting transcription and leading to cell death[1]. Its efficacy extends to persistent and stationary-phase bacteria, which are notoriously difficult to eradicate with conventional antibiotics. A significant application of this compound is as the cytotoxic payload in the antibody-antibiotic conjugate (AAC), DSTA4637S, which is designed to target and eliminate intracellular S. aureus[1].

Quantitative Bactericidal Data

The in vitro potency of this compound against Staphylococcus aureus is notable. While comprehensive data across a wide range of bacterial strains remains proprietary or not publicly available, existing research indicates a high level of activity.

| Parameter | Value | Bacterial Strain(s) | Reference |

| Minimum Inhibitory Concentration (MIC) | <10 nM | Staphylococcus aureus | [2] |

| MIC50 | Data not available | Methicillin-Resistant Staphylococcus aureus (MRSA) | |

| MIC90 | Data not available | Methicillin-Resistant Staphylococcus aureus (MRSA) |

Note: MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, are crucial for understanding the broader applicability of an antibiotic. While specific values for this compound are not publicly available, the low nanomolar MIC against S. aureus suggests significant potency.

Mechanism of Action: Inhibition of RNA Polymerase

This compound exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA[1][3][4]. This inhibition is achieved through high-affinity binding to the β-subunit of the RNAP[3][4]. By binding to this subunit, this compound physically obstructs the path of the elongating RNA molecule, preventing the formation of phosphodiester bonds and halting transcription[5]. This "steric-occlusion" mechanism effectively blocks the synthesis of essential proteins, leading to bacterial cell death[5].

Mechanism of this compound Action

This compound in Antibody-Antibiotic Conjugates (AACs)

A primary application of this compound is within the antibody-antibiotic conjugate DSTA4637S, which targets intracellular S. aureus[1]. This innovative approach addresses a key challenge in treating persistent bacterial infections, where bacteria can evade the host immune system and conventional antibiotics by hiding within host cells[1].

The mechanism of DSTA4637S involves several key steps:

-

Binding: The monoclonal antibody component of DSTA4637S specifically binds to the β-N-acetylglucosamine (β-GlcNAc) moieties of wall teichoic acid on the surface of S. aureus[1].

-

Phagocytosis: The binding of the AAC to the bacterium facilitates its uptake by phagocytic host cells[1].

-

Intracellular Cleavage: Within the phagolysosome of the host cell, lysosomal proteases cleave the linker connecting the antibody to this compound[1].

-

Payload Release and Action: The released this compound is now free to exert its bactericidal activity on the intracellular bacteria by inhibiting their RNA polymerase[1].

DSTA4637S (AAC) Workflow

Experimental Protocols

Detailed below are standardized protocols for assessing the bactericidal activity of this compound. These are based on established methodologies for rifamycin-class antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against S. aureus.

Materials:

-

This compound

-

Staphylococcus aureus strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Bacterial Inoculum:

-

Culture S. aureus in CAMHB overnight at 37°C.

-

Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Further dilute the bacterial suspension to a final concentration of 5 x 105 CFU/mL in CAMHB.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC Determination Workflow

Time-Kill Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

-

This compound

-

Staphylococcus aureus strain(s) of interest

-

CAMHB

-

Sterile culture tubes

-

Incubator with shaking capabilities (37°C)

-

Spectrophotometer

-

Agar plates (e.g., Tryptic Soy Agar)

-

Sterile saline solution (0.9% NaCl)

Procedure:

-

Preparation of Bacterial Culture: Grow S. aureus in CAMHB to the mid-logarithmic phase (approximately 108 CFU/mL).

-

Inoculum Preparation: Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 105 CFU/mL.

-

Drug Exposure:

-

Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).

-

Include a drug-free control tube.

-

Inoculate each tube with the prepared bacterial suspension.

-

-

Time-Point Sampling:

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

-

Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration. Plot log10 CFU/mL versus time.

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on bacterial RNA polymerase activity.

Materials:

-

Purified bacterial RNA polymerase

-

This compound

-

DNA template (e.g., a plasmid containing a known promoter)

-

Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-32P]UTP)

-

Transcription buffer

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and purified RNA polymerase.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

-

Pre-incubation: Incubate the reactions for a short period to allow this compound to bind to the RNA polymerase.

-

Transcription Initiation: Start the transcription reaction by adding the mixture of rNTPs (including the radiolabeled rNTP).

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized RNA.

-

Quantification: Measure the amount of incorporated radiolabeled rNTP using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that results in a 50% inhibition of RNA synthesis (IC50).

Conclusion

This compound is a highly potent bactericidal agent with a well-defined mechanism of action against a critical bacterial target. Its efficacy against persistent forms of S. aureus and its successful integration into an antibody-antibiotic conjugate highlight its potential as a valuable therapeutic agent. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel rifamycin analogs in the ongoing effort to combat antibiotic resistance.

References

- 1. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of DSTA4637A: A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Conjugation of DMDNA31 to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the potent antibiotic agent, DMDNA31 (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin), to a monoclonal antibody (mAb) via a maleimide-functionalized valine-citrulline (VC) linker. This process generates an Antibody-Antibiotic Conjugate (AAC), a targeted therapeutic designed to deliver the antibiotic payload specifically to cells expressing a target antigen. While this compound's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, this protocol addresses the chemical conjugation process applicable to creating targeted therapeutic agents.[1][2] For the purpose of illustrating a common mechanism for cytotoxic payloads in antibody-drug conjugates (ADCs), a representative signaling pathway for a DNA-damaging agent is also provided.

The conjugation strategy outlined here is based on the reaction of a maleimide-activated drug-linker with free sulfhydryl groups on the antibody. These sulfhydryl groups are typically generated by the reduction of interchain disulfide bonds within the antibody's hinge region or from engineered cysteine residues (e.g., THIOMAB™ technology).[1][3][4][5] The resulting conjugate is a heterogeneous mixture of antibody species with varying numbers of attached drug-linker molecules, characterized by the average drug-to-antibody ratio (DAR).

Data Presentation

Table 1: Summary of Key Reagents and Recommended Molar Ratios

| Reagent | Recommended Molar Excess (relative to mAb) | Purpose |

| Tris(2-carboxyethyl)phosphine (TCEP) | 2 - 10 fold | Reduction of antibody disulfide bonds to generate free thiols. |

| This compound-linker-maleimide | 5 - 15 fold | Conjugation to free thiol groups on the antibody. |

| N-acetylcysteine or Cysteine | ~20 fold (relative to maleimide) | Quenching of unreacted maleimide groups. |

Table 2: Typical Reaction Conditions for this compound-mAb Conjugation

| Parameter | Recommended Condition | Notes |

| Antibody Reduction | ||

| Antibody Concentration | 5 - 20 mg/mL | Higher concentrations can improve reaction efficiency. |

| Reduction Buffer | Phosphate Buffered Saline (PBS) with 1-5 mM EDTA, pH 7.0-7.5 | EDTA prevents re-oxidation of thiols. Buffer should be degassed. |

| TCEP Concentration | 2-10 molar equivalents | The exact amount needs to be optimized for each antibody. |

| Incubation Time & Temperature | 1 - 2 hours at 37°C | |

| Conjugation | ||

| Solvent | PBS with co-solvent (e.g., DMSO or DMF) | Co-solvent concentration should typically be <10% (v/v) to maintain antibody stability. |

| pH | 7.0 - 7.5 | Optimal pH for the maleimide-thiol reaction. |

| Incubation Time & Temperature | 1 - 2 hours at room temperature or overnight at 4°C | Protect from light. |

| Quenching | ||

| Quenching Agent | N-acetylcysteine or Cysteine | |

| Incubation Time | 20 - 30 minutes at room temperature |

Experimental Protocols

Materials

-

Monoclonal antibody (mAb) of interest

-

This compound-linker-maleimide conjugate (e.g., MC-Val-Cit-PAB-DMDNA31)

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

-

N-acetylcysteine or L-cysteine

-

Phosphate Buffered Saline (PBS), pH 7.4, degassed

-

EDTA (ethylenediaminetetraacetic acid)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

-

Purification columns: Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) and Hydrophobic Interaction Chromatography (HIC)

-

Diafiltration/ultrafiltration devices (e.g., Amicon Ultra) with appropriate molecular weight cut-off (MWCO)

-

Spectrophotometer

-

LC-MS system

-

HPLC system with a HIC column

Antibody Preparation and Reduction

-

Buffer Exchange: Perform a buffer exchange of the stock mAb solution into a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2). This can be done using a desalting column or diafiltration.

-

Concentration Adjustment: Adjust the mAb concentration to 10 mg/mL in the reaction buffer.

-

Reduction of Disulfide Bonds:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in reaction buffer).

-

Add the required volume of TCEP solution to the mAb solution to achieve the desired molar excess (e.g., 5-fold).

-

Incubate the reaction mixture at 37°C for 1.5 hours with gentle mixing.

-

-

Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed reaction buffer. The reduced antibody is now ready for conjugation.

This compound-Linker Conjugation

-

Prepare Drug-Linker Solution: Dissolve the this compound-linker-maleimide in anhydrous DMSO to a stock concentration of 10 mM.

-

Conjugation Reaction:

-

To the chilled, reduced antibody solution, add the this compound-linker-maleimide solution to the desired molar excess (e.g., 10-fold). The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction for 1 hour at room temperature, protected from light, with gentle agitation.

-

-

Quenching the Reaction:

-

Prepare a fresh stock solution of N-acetylcysteine (e.g., 100 mM in reaction buffer).

-

Add N-acetylcysteine to the reaction mixture to a final concentration that is approximately 20-fold molar excess relative to the initial amount of the maleimide compound.

-

Incubate for 20 minutes at room temperature to quench any unreacted maleimide groups.

-

Purification of the this compound-mAb Conjugate

-

Removal of Unconjugated Drug-Linker: Purify the reaction mixture using a desalting column or diafiltration to remove the quenched drug-linker and other small molecules.

-

HIC Purification (Optional): For a more homogeneous DAR distribution, the conjugate can be further purified using Hydrophobic Interaction Chromatography (HIC). Different DAR species will elute at different salt concentrations due to their varying hydrophobicity.[]

Characterization of the this compound-mAb Conjugate

-

Protein Concentration: Determine the final concentration of the purified conjugate using a spectrophotometer at 280 nm.

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of this compound.[7][8]

-

Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a common method to determine the distribution of different DAR species. The weighted average of the peak areas corresponding to different DARs gives the average DAR.[7][8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced and deglycosylated conjugate provides the most accurate determination of the DAR and the distribution of drug-loaded species.[]

-

-

Purity and Aggregation Analysis: Analyze the final conjugate by Size Exclusion Chromatography (SEC)-HPLC to determine the percentage of monomer, aggregate, and fragment.

-

Antigen Binding Affinity: The binding affinity of the this compound-mAb conjugate to its target antigen should be assessed using methods such as ELISA or Surface Plasmon Resonance (SPR) to ensure that the conjugation process has not compromised the antibody's binding capability.

Visualizations

Caption: Experimental workflow for this compound-mAb conjugation.

Caption: Generalized DNA damage signaling pathway for ADCs.

References

- 1. Site-Specific Conjugation to Cys-Engineered THIOMAB™ Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hpst.cz [hpst.cz]